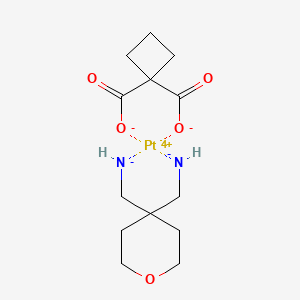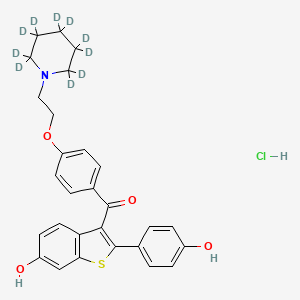
Tibremciclib
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tibremciclib is a novel pharmaceutical agent that falls into the category of cyclin-dependent kinase inhibitors. It is primarily being researched for its potential as a targeted therapy in the treatment of various types of cancers, including breast cancer, lung cancer, and certain types of leukemia . This compound specifically targets cyclin-dependent kinase 4 and cyclin-dependent kinase 6, which are crucial for the transition from the G1 phase to the S phase of the cell cycle .
Vorbereitungsmethoden
The preparation of Tibremciclib involves several synthetic routes and reaction conditions. One method includes the use of dimethyl sulfoxide, polyethylene glycol 300, and Tween 80 to prepare an in vivo formula . The industrial production methods for this compound are still under development, and detailed procedures are often proprietary to the companies involved in its production.
Analyse Chemischer Reaktionen
Tibremciclib undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include cyclin-dependent kinase inhibitors and other specific reagents that target the cell cycle machinery . The major products formed from these reactions are typically derivatives of this compound that retain its antineoplastic properties.
Wissenschaftliche Forschungsanwendungen
Tibremciclib has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of cyclin-dependent kinases and their role in the cell cycle . In biology, it is used to investigate the mechanisms of cell proliferation and apoptosis. In medicine, this compound is being researched as a potential treatment for various types of cancers, including hormone receptor-positive, HER2-negative breast cancer, and non-small cell lung cancer . In industry, it is being developed as a targeted therapy for cancer treatment.
Wirkmechanismus
. These kinases play a pivotal role in regulating the cell cycle. By inhibiting these kinases, Tibremciclib effectively halts the progression of the cell cycle, thereby preventing cancer cells from proliferating . This mechanism of action not only curtails tumor growth but also sensitizes cancer cells to other forms of treatment, such as chemotherapy and radiation .
Vergleich Mit ähnlichen Verbindungen
Tibremciclib is unique in its specificity for cyclin-dependent kinase 4 and cyclin-dependent kinase 6. Similar compounds include Abemaciclib, Dinaciclib, Palbociclib, and Ribociclib . These compounds also target cyclin-dependent kinases but may have different selectivity and efficacy profiles. For example, Abemaciclib is a dual inhibitor of cyclin-dependent kinase 4 and cyclin-dependent kinase 6, while Dinaciclib targets cyclin-dependent kinase 1, cyclin-dependent kinase 2, cyclin-dependent kinase 5, and cyclin-dependent kinase 9 .
Eigenschaften
CAS-Nummer |
2397678-18-9 |
|---|---|
Molekularformel |
C28H32F2N8 |
Molekulargewicht |
518.6 g/mol |
IUPAC-Name |
N-[5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl]-5-fluoro-4-[(1R)-6-fluoro-1-methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazol-8-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C28H32F2N8/c1-3-36-9-11-37(12-10-36)17-19-7-8-24(31-15-19)33-28-32-16-22(30)26(35-28)20-13-21(29)27-23(14-20)38-18(2)5-4-6-25(38)34-27/h7-8,13-16,18H,3-6,9-12,17H2,1-2H3,(H,31,32,33,35)/t18-/m1/s1 |
InChI-Schlüssel |
XOJPAVACYRFOBK-GOSISDBHSA-N |
Isomerische SMILES |
CCN1CCN(CC1)CC2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(C(=C4)F)N=C6N5[C@@H](CCC6)C)F |
Kanonische SMILES |
CCN1CCN(CC1)CC2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(C(=C4)F)N=C6N5C(CCC6)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Benzyl-1-(10-methyl-11-oxo-1,6,8,10-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,12-pentaen-5-yl)-1-[4-[[4-(oxetan-3-yloxy)-5-(trifluoromethyl)pyrimidin-2-yl]amino]cyclohexyl]urea](/img/structure/B12370468.png)



![N-[(3R)-3-(2-chloro-5-fluorophenyl)-6-(5-cyano-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-1-oxo-2,3-dihydroisoindol-4-yl]-3-fluoro-5-(trifluoromethyl)benzamide](/img/structure/B12370502.png)

![7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B12370520.png)
![(4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-6-aminohexanoyl]amino]-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S,3R)-1-[[(2S,3S)-1-(carboxymethylamino)-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12370527.png)






